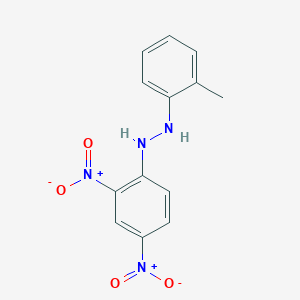
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane is a chemical compound known for its unique structure, which includes both silicon and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane typically involves the reaction of a silicon-containing precursor with an appropriate sulfur-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silicon-containing compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silicon-containing compounds.
Scientific Research Applications
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane exerts its effects depends on its specific application. In materials science, its unique structure allows it to form stable, high-performance materials. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 15,15-Dichloro-2,5,8,11-tetraoxa-15-silahexadecane
- 16,16-Dimethyl-2,5,8,11-tetraoxa-15-azaheptadecan-13-ol
Uniqueness
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.
Properties
CAS No. |
881920-27-0 |
|---|---|
Molecular Formula |
C16H36O6SSi |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
triethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]propyl]silane |
InChI |
InChI=1S/C16H36O6SSi/c1-5-20-24(21-6-2,22-7-3)16-8-14-23-15-13-19-12-11-18-10-9-17-4/h5-16H2,1-4H3 |
InChI Key |
GXOYTDIYMLKHRH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSCCOCCOCCOC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


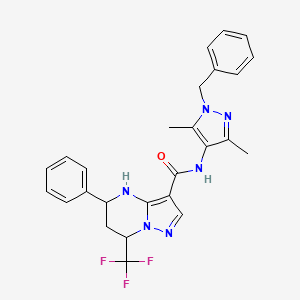
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)
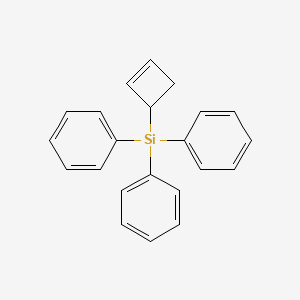
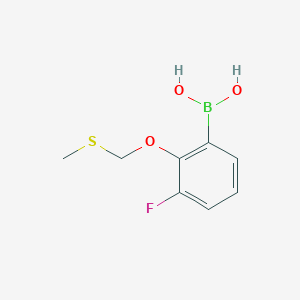
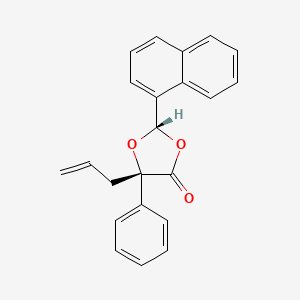

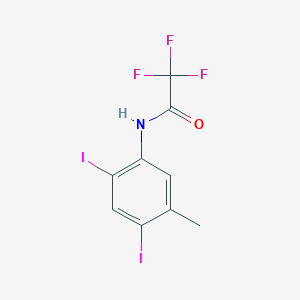
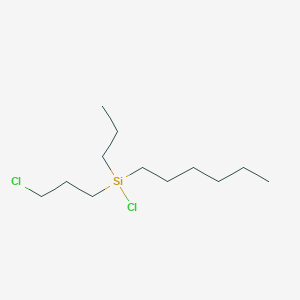
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12615060.png)

